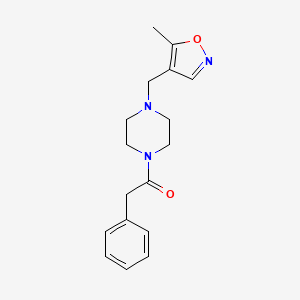

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone

Description

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone is a synthetic organic compound featuring a piperazine core substituted with a 5-methylisoxazole-methyl group and a phenylethanone moiety. The molecular structure combines a heterocyclic isoxazole ring, known for its electron-rich properties and metabolic stability, with a piperazine linker that enhances conformational flexibility.

Properties

IUPAC Name |

1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-14-16(12-18-22-14)13-19-7-9-20(10-8-19)17(21)11-15-5-3-2-4-6-15/h2-6,12H,7-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVROKRRJXTWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

Final Coupling: The final step involves coupling the isoxazole and piperazine moieties with the phenylethanone group under appropriate reaction conditions, such as using a base like potassium carbonate in a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly involving its ethanone group. Common reagents include:

-

Organic solvents : Dichloromethane (DCM) or similar inert solvents.

-

Catalysts : Palladium on carbon (Pd/C) or other transition metal catalysts.

-

Products : Oxidized derivatives (e.g., carboxylic acids or amides, depending on reaction conditions).

| Oxidation Pathway | Reagents | Outcome |

|---|---|---|

| Ethanone oxidation | Oxidizing agents | Formation of carboxylic acid derivative |

Amidation and Functional Group Transformations

The ethanone group can participate in amidation reactions, particularly under conditions similar to those described in amidation studies :

-

Reagents : Boron trifluoride (BF₃·OEt₂) or other Lewis acids .

-

Conditions : Elevated temperatures (100–125°C) for 5–24 hours .

-

Products : Amides or related derivatives (e.g., tert-butyl-4-(2-phenylacetyl)piperazine-1-carboxylate) .

| Amidation Example | Reagents | Product |

|---|---|---|

| Amidation of ethanone | BF₃·OEt₂, carboxylic acid | Amide derivative (e.g., 5r in ) |

Biological Target Interactions

The compound is reported to inhibit glutathione peroxidase 4 (GPX4) , a key enzyme in regulating ferroptosis (iron-dependent lipid peroxidation). This inhibition promotes selective synthetic lethality in HRAS-expressing cells.

Analytical Characterization

Key analytical techniques include:

-

NMR spectroscopy : Used to confirm structural integrity and identify rotamers or stereoisomers .

-

Mass spectrometry : CAS number validation (2034244-63-6).

-

IR spectroscopy : Detection of functional groups (e.g., C=O stretch at ~1633 cm⁻¹) .

| Analytical Method | Key Data |

|---|---|

| ¹H NMR | δ 7.72–7.10 ppm (aromatic protons) |

| ¹³C NMR | δ ~207 ppm (carbonyl carbon) |

| IR | ν max 1633 cm⁻¹ (C=O stretch) |

Scientific Research Applications

Research indicates that 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the piperazine and isoxazole moieties enhances the efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Antitumor Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been evaluated for its effects on various cancer cell lines, indicating potential applications in oncology.

Table 2: Summary of Antitumor Activity

| Cell Line | Observed Effect | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | Inhibits cell proliferation | |

| A549 (Lung Cancer) | Induces apoptosis | |

| HeLa (Cervical Cancer) | Modulates cell cycle progression |

Pharmacological Applications

The compound's unique structure suggests several potential pharmacological applications:

Cancer Treatment

Research indicates that it may serve as a lead compound for developing new anticancer agents due to its ability to inhibit tumor growth and induce apoptosis.

Neuroprotective Effects

Given its ability to cross the blood-brain barrier, there is potential for application in treating neurological disorders, although further studies are required to elucidate its effects on neurotransmitter systems.

Case Studies

Several case studies have explored the applications of related compounds with similar structural features:

- Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting similar potential for 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone.

- Neuroimaging Applications : Isoxazole derivatives have been investigated as PET ligands for visualizing brain targets, indicating their utility in neurological research.

Mechanism of Action

The mechanism of action of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural uniqueness lies in its 5-methylisoxazole and phenylethanone groups. Comparisons with related compounds reveal key differences in substituents and heterocyclic systems, which influence physicochemical and biological properties:

Physicochemical Properties

- Lipophilicity : The benzylpiperidine analog () is more lipophilic than the target compound due to its aromatic benzyl group, which might improve blood-brain barrier penetration but increase off-target binding .

- Solubility: Hydrazinyl groups in ’s urea derivatives enhance solubility via hydrogen bonding, whereas the target compound’s isoxazole and phenylethanone groups may reduce aqueous solubility, necessitating formulation optimization .

Structure-Activity Relationships (SAR)

- Heterocyclic Systems : Replacing isoxazole with oxadiazole () introduces a sulfur atom, altering electronic properties and possibly redox sensitivity. Isoxazole’s oxygen may offer superior hydrogen-bonding capacity for target binding .

Biological Activity

1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a methylisoxazole moiety, and a phenylethanone group, which contribute to its unique biological properties. The structural formula can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone exhibits antifungal properties, particularly against Botrytis cinerea and Rhizoctonia cerealis. These findings suggest its potential application in agricultural chemistry as a fungicide .

The primary target of this compound is glutathione peroxidase 4 (GPX4), an enzyme involved in cellular antioxidant defense. The inhibition of GPX4 leads to the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This mechanism may provide therapeutic avenues in cancer treatment, particularly against HRAS-expressing cells .

Antimicrobial Activity

The compound has shown promising antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

Neuropharmacological Potential

Research indicates that derivatives of this compound could have neuropharmacological effects. For example, related piperazine derivatives have been studied for their anticonvulsant properties in animal models, suggesting potential applications in neurological disorders .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of similar compounds. For instance:

- Anticonvulsant Activity : A series of piperazine derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure (MES) model in Wistar rats. Compounds that share structural similarities with 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone exhibited significant anticonvulsant effects without neurotoxicity .

Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)-2-phenylethanone, and how do reaction conditions influence yield?

The synthesis typically involves coupling a piperazine derivative with a substituted isoxazole moiety. A general approach includes:

- Nucleophilic substitution : Reacting 4-(chloromethyl)-5-methylisoxazole with 1-(piperazin-1-yl)-2-phenylethanone in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .

- Acylation : Using acetyl chloride or similar agents to introduce the ethanone group to the piperazine ring, followed by functionalization of the isoxazole .

Optimization : Yield (60-85%) depends on solvent polarity, reaction time, and stoichiometric ratios. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require lower temperatures to avoid side reactions .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), ethanone carbonyl (δ 200–210 ppm in ¹³C), and isoxazole protons (δ 6.0–6.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₁₇H₂₀N₃O₂: 298.1556) with <2 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) and UV detection at 254 nm .

Q. What are the recommended storage conditions to maintain compound stability?

- Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis of the piperazine and isoxazole groups .

- Lyophilized forms are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different studies?

- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability via HPLC .

- Check metabolite interference : Perform LC-MS/MS to identify degradation products (e.g., oxidized piperazine derivatives) that may affect activity .

- Replicate conditions : Compare results under identical pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1% in cell assays) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) properties?

- LogP modulation : Introduce hydrophilic groups (e.g., -OH, -COOH) to the phenyl ring to improve solubility while monitoring retention of target affinity via SPR or ITC .

- Metabolic stability : Incubate with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., piperazine N-methylation) and block them with fluorine or methyl groups .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust substituents to reduce binding .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

- Molecular docking : Model interactions with target receptors (e.g., 5-HT or dopamine receptors) using AutoDock Vina to prioritize derivatives with stronger hydrogen bonds to key residues (e.g., Asp³.³² in GPCRs) .

- QSAR analysis : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters of substituents with IC₅₀ values to predict activity trends .

- MD simulations : Simulate binding stability over 100 ns to assess conformational shifts in the piperazine-isoxazole scaffold .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix effects : Use stable isotope-labeled internal standards (e.g., ¹³C₆-phenyl variant) during LC-MS/MS to normalize ion suppression in plasma or tissue homogenates .

- Low sensitivity : Derivatize the ethanone group with Girard’s reagent T to enhance ionization efficiency in ESI+ mode .

- Cross-reactivity : Validate ELISA kits with structurally similar compounds (e.g., 1-(4-fluorophenyl) analogs) to confirm specificity .

Methodological Notes

- Synthetic protocols should include inert atmosphere techniques to prevent piperazine oxidation .

- Bioactivity studies must report solvent and formulation details, as DMSO can artificially enhance membrane permeability .

- Data interpretation should account for batch-specific impurities (e.g., residual triethylamine from synthesis) that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.